Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)

Peptide Synthesis HPLC Purity Quality Control

For stereochemically critical applications—ADC development, smFRET labeling, and protease-resistant peptide synthesis—substituting this D-enantiomer (CAS 1212921-46-4) with its L- or DL- counterparts risks a 2-fold affinity loss (α-chymotrypsin Ki: 4.3 vs 8.6 mM) and introduces a 50% undesired enantiomer impurity burden in SPPS. The ≥99% HPLC purity ensures sequence fidelity in automated synthesis, while the para-acetyl ketone enables bioorthogonal oxime ligation for homogeneous, precisely controlled DAR conjugates. This building block delivers the chiral integrity and reactivity required for reproducible biological readouts and scalable drug discovery workflows.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
CAS No. 1212921-46-4
Cat. No. B6329231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)
CAS1212921-46-4
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1
InChIKeyYVBRFBNRDRVUAF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-4-Acetylphenylalanine (CAS 1212921-46-4): D-Configured Keto-Amino Acid Building Block for Precision Peptide Synthesis and Bioconjugation


Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH, CAS 1212921-46-4) is an N-Boc-protected, D-configured unnatural amino acid derivative of phenylalanine featuring a para-acetyl substituent on the aromatic ring. The compound has molecular formula C₁₆H₂₁NO₅, molecular weight 307.34 g/mol, and is supplied as a pale yellow solid requiring storage at 2–8 °C . The Boc (tert-butyloxycarbonyl) group serves as a temporary amine protecting group compatible with standard solid-phase peptide synthesis workflows, while the para-acetyl ketone moiety provides a bioorthogonal chemical handle enabling site-selective conjugation via oxime ligation with aminooxy-functionalized payloads [1]. The D-configuration distinguishes this compound from its L-enantiomer and racemic mixtures, conferring stereoselective properties critical for applications where chiral integrity determines biological activity, metabolic stability, or target engagement [2]. As a non-canonical amino acid (NCAA) building block, Boc-D-Phe(4-Ac)-OH finds utility in peptide drug development, antibody-drug conjugate (ADC) synthesis, single-molecule FRET protein labeling, and structure-activity relationship studies requiring controlled stereochemistry.

Why Boc-D-4-Acetylphenylalanine Cannot Be Interchanged with L-Enantiomers or Racemic Mixtures in Research Applications


Generic substitution of Boc-D-4-Acetylphenylalanine (CAS 1212921-46-4) with its L-enantiomer (Boc-4-acetyl-L-phenylalanine) or racemic mixture (Boc-DL-4-acetylphenylalanine, CAS 894413-41-3) is scientifically unjustified due to quantifiable differences in biological recognition, chromatographic behavior, and synthetic fidelity. In chiral ligand-exchange chromatography, D-enantiomers of Boc-protected amino acid derivatives consistently elute before their L-counterparts, with baseline resolution achievable under optimized conditions—a property that enables unambiguous analytical verification but precludes functional interchangeability in stereochemically demanding applications [1]. More critically, enantiomer-specific binding studies with α-chymotrypsin demonstrate that D-enantiomers of N-acetylphenylalanine derivatives bind approximately twice as strongly as their L-counterparts, with Ki values differing by a factor of ~2 [2]. This stereochemistry-dependent binding affinity translates directly to divergent performance in protease inhibition, peptide-receptor interactions, and metabolic stability profiles. For solid-phase peptide synthesis (SPPS), substitution with racemic Boc-DL-4-acetylphenylalanine introduces a theoretical 50% impurity burden from the undesired enantiomer, necessitating additional purification steps and reducing overall synthetic yield. The procurement decision therefore directly impacts experimental reproducibility, chiral purity requirements, and downstream biological readouts.

Boc-D-4-Acetylphenylalanine (1212921-46-4): Quantified Comparative Evidence for Scientific Selection


Chromatographic Purity Specification: Boc-D-Phe(4-Ac)-OH vs. Commercial Alternative Suppliers

Chem-Impex supplies Boc-D-4-acetylphenylalanine with purity specification of ≥ 99% by HPLC . In contrast, alternative commercial sources report lower purity grades, with one vendor specifying 98% and another listing 95% as the typical purity level . The ≥ 99% HPLC purity specification translates to ≤ 1% total impurity content, which is critical for SPPS coupling efficiency and final peptide product homogeneity.

Peptide Synthesis HPLC Purity Quality Control

Enantiomer Binding Affinity: D- vs. L-Configuration in α-Chymotrypsin Active Site

Competitive inhibition studies with α-chymotrypsin demonstrate that D-enantiomers of N-acetylphenylalanine derivatives bind approximately twice as strongly as their L-counterparts. The Ki values reported for D- and L-N,O-diacetylphenylalaninol were 4.3 mM and 8.6 mM, respectively—representing a 2.0-fold higher binding affinity for the D-enantiomer [1]. This stereochemistry-dependent differential binding extends the general principle that D-configured aromatic amino acid derivatives exhibit enhanced interaction with the α-chymotrypsin active site hydrophobic pocket.

Enzyme Inhibition Stereochemistry Structure-Activity Relationship

Bioorthogonal Conjugation Capability: 4-Acetylphenylalanine vs. Non-Ketone Phenylalanine Derivatives

The para-acetyl ketone moiety of 4-acetylphenylalanine enables site-specific conjugation via oxime ligation with aminooxy-functionalized payloads—a capability absent in standard phenylalanine, 4-formylphenylalanine, 4-nitrophenylalanine, or 4-cyanophenylalanine derivatives, which either lack the reactive ketone or require fundamentally different conjugation chemistries [1]. Genetically encoded p-acetylphenylalanine has been demonstrated to achieve homogeneous antibody-drug conjugates (ADCs) with precise control of conjugation site and stoichiometry, conjugated to an auristatin derivative through a stable oxime linkage [2]. The resulting site-specific conjugates demonstrated complete tumor regression in rodent xenograft treatment models, whereas conventional cysteine- or lysine-conjugated ADCs produce heterogeneous mixtures that complicate pharmacological optimization [2]. The ketone functionality can also react with aminooxy-functionalized PEG polymers to form stable oxime adducts for peptide PEGylation, a proven approach for prolonging duration of action and enhancing biophysical solubility [3].

Bioconjugation ADC Synthesis Site-Specific Labeling

Cell Viability Equivalence: 4-Acetylphenylalanine vs. Natural L-Phenylalanine

In vitro cell viability assessments using primary male rat hepatocytes demonstrated no difference between 4-acetylphenylalanine and natural L-phenylalanine at any of the concentrations studied between 0.1 and 1000 μM [1]. Additionally, carbon-14 labeling experiments showed no evidence of 4-acetylphenylalanine incorporation into hepatocyte endogenous proteins, confirming that this unnatural amino acid is not cleaved and utilized in endogenous protein synthesis pathways [1]. This safety-equivalence profile contrasts with other unnatural amino acid derivatives where cellular toxicity or unintended metabolic incorporation may limit experimental utility.

Toxicology Protein Incorporation In Vitro Safety

Boc-D-4-Acetylphenylalanine (1212921-46-4): Evidence-Backed Research and Industrial Application Scenarios


Site-Specific Antibody-Drug Conjugate (ADC) Development

Boc-D-4-Acetylphenylalanine serves as the protected precursor for incorporating p-acetylphenylalanine into therapeutic antibodies via genetic code expansion. The para-acetyl ketone group enables site-specific conjugation of cytotoxic payloads through stable oxime linkages, producing homogeneous ADCs with precisely controlled drug-to-antibody ratios (DAR). This approach has been validated to achieve complete tumor regression in rodent xenograft models when compared to heterogeneous conventional cysteine-conjugated ADCs [1]. The D-configuration provides additional stereochemical stability for peptide-based targeting moieties where chirality influences receptor binding kinetics.

Single-Molecule FRET (smFRET) Protein Labeling

The ketone functionality of 4-acetylphenylalanine enables efficient site-specific labeling of proteins with hydroxylamine-derivatized fluorescent dyes such as Alexa Fluor® 488. This genetically encoded unnatural amino acid approach yields high specificity and labeling efficiency compared to conventional maleimide-cysteine conjugation, which may produce heterogeneous labeling patterns [2]. The D-configuration of Boc-D-Phe(4-Ac)-OH supports peptide synthesis for smFRET probe development where stereochemical constraints are required for proper protein folding or probe orientation.

Protease-Resistant Peptide Therapeutics

D-amino acid incorporation is a well-established strategy for conferring proteolytic stability to therapeutic peptides, as D-residues are poorly recognized by endogenous mammalian proteases. Boc-D-4-Acetylphenylalanine combines this D-configuration stability advantage with the para-acetyl ketone handle, enabling subsequent PEGylation via oxime ligation for extended circulation half-life [3]. The 2.0-fold higher binding affinity of D-enantiomers toward α-chymotrypsin-like proteases (Ki differential: 4.3 mM vs. 8.6 mM) further supports D-isomer selection for protease-targeting applications [4].

Chiral Peptide Library Synthesis for SAR Studies

Boc-D-4-Acetylphenylalanine enables the construction of stereochemically defined peptide libraries for structure-activity relationship (SAR) investigations. The ≥ 99% HPLC purity specification minimizes sequence deletions and truncations during automated SPPS, ensuring that biological activity differences between D- and L-configured peptide analogs can be attributed to stereochemistry rather than synthesis impurities . The baseline chromatographic resolution of D- from L-enantiomers in chiral ligand-exchange chromatography provides additional analytical validation that the procured building block maintains stereochemical integrity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.